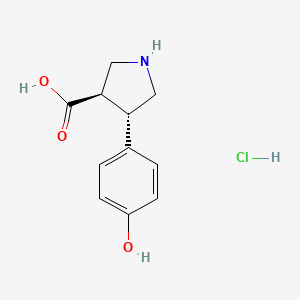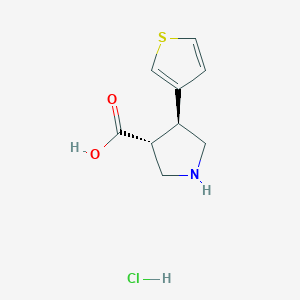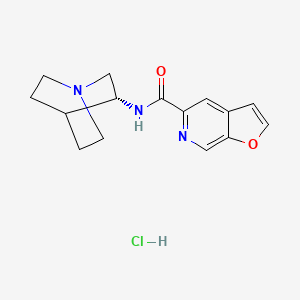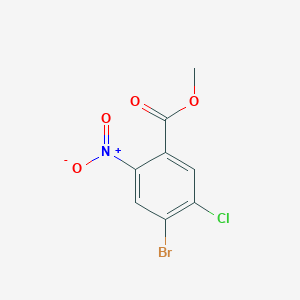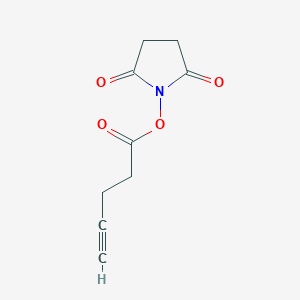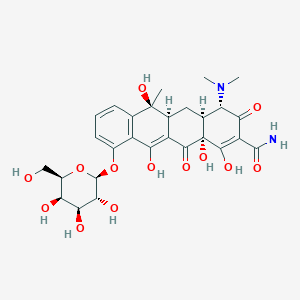
Tetracycline 10-O-B-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracycline 10-O-B-D-galactopyranoside is a broad-spectrum polyketide antibiotic . It is produced by the Streptomyces genus of Actinobacteria . This compound acts as a protein synthesis inhibitor and is commonly used to treat acne today, and more recently, rosacea . It has been historically important in reducing the number of deaths from cholera . In this galactoside analog, upon enzymatic or chemical hydrolysis of the galactoside group, the active antibiotic tetracycline is produced .
Synthesis Analysis
The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the enzymatic or chemical hydrolysis of the galactoside group . This process results in the production of the active antibiotic tetracycline .Molecular Structure Analysis
The molecular formula of Tetracycline 10-O-B-D-galactopyranoside is C28H34N2O13 . The IUPAC name for this compound is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis
The primary chemical reaction involving Tetracycline 10-O-B-D-galactopyranoside is its conversion into tetracycline through the process of prodrug conversion .Physical And Chemical Properties Analysis
The molecular weight of Tetracycline 10-O-B-D-galactopyranoside is 606.6 g/mol . The compound is soluble in DMSO and in water .科学的研究の応用
Biologic Actions and Therapeutic Effects
Tetracycline and its analogs demonstrate a wide spectrum of biologic actions affecting various physiological processes. These actions include impacts on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. The therapeutic potential of these compounds has been explored in various diseases including skin conditions like rosacea and bullous dermatoses, systemic diseases like aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).
Impact on Mitochondrial Function
Tetracyclines have been reported to affect mitochondrial function significantly. These antibiotics, often used to control gene expression in Tet-on/Tet-off systems, induce a mitonuclear protein imbalance by affecting mitochondrial translation. This imbalance leads to mitochondrial proteotoxic stress, altered mitochondrial dynamics and function, and changes in nuclear gene expression, affecting physiology in various organisms, from cell cultures to mice and plants. These effects caution against the extensive use of tetracyclines in biomedical research and livestock due to potential confounding effects on experimental results and downstream impacts on the environment and human health (Moullan et al., 2015) (Chatzispyrou et al., 2015).
Environmental Impact and Ecological Risks
Tetracycline antibiotics, due to their extensive usage and subsequent release into the environment, pose ecological risks and can cause human health damages. These compounds have been found in different ecological compartments, with a significant presence in the aquatic environment due to their highly hydrophilic nature. The occurrence of tetracycline antibiotics in the environment can inhibit the growth of terrestrial and aquatic species and may also cause endocrine disruption. The development of advanced processes to remove these compounds from waters is crucial to mitigate their environmental impact (Daghrir & Drogui, 2013).
Antiamyloidogenic Effects
Tetracyclines have been noted for their antiamyloidogenic effects. These compounds interact with oligomers, disrupt fibrils, and possess antioxidant, anti-inflammatory, antiapoptotic, and matrix metalloproteinase inhibitory activities. The pleiotropic action of tetracyclines is beneficial in preclinical and clinical studies for various amyloidogenic proteins, making them potential therapeutics against inflammation-based mammalian cell diseases (Stoilova et al., 2013).
Ultrasensitive Detection Methods
The development of aptamer-pendant DNA tetrahedron nanostructure-functionalized magnetic beads has been employed as a probe for the ultrasensitive detection of Tetracycline. This innovative method, capable of detecting Tetracycline in extremely low concentrations, holds significant potential in food analysis and ensuring food safety (Hong et al., 2021).
特性
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIGPCCKIYYEBO-UCUSNPRGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716366 |
Source


|
| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetracycline 10-O-B-D-galactopyranoside | |
CAS RN |
319426-63-6 |
Source


|
| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

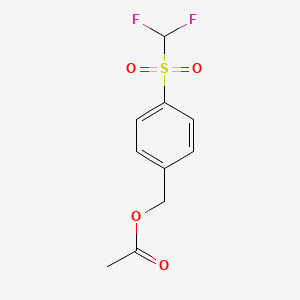
![2-[(cyclopropylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1425281.png)
![[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylmethanamine hydrochloride](/img/structure/B1425284.png)
![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1425285.png)
![3-[1-(Ethanesulfonyl)piperidin-4-yl]-1-(pyridin-3-ylmethyl)urea](/img/structure/B1425286.png)
![3-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B1425287.png)
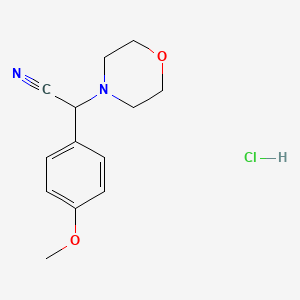
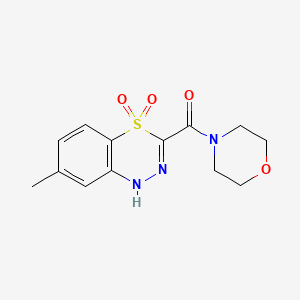
![N'-[1-(2-Methoxyethylamino)-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1425295.png)
